Lipophilicity and Partitioning: 3,4-Dibromoheptane Exhibits Higher Log P than 1,2-Isomer
3,4-Dibromoheptane is predicted to be more lipophilic than its isomer, 1,2-dibromoheptane. The calculated Log P value, a key parameter for predicting compound behavior in partitioning and membrane permeability, is higher for the 3,4-isomer [1].
| Evidence Dimension | Calculated Log P (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 4.295 |
| Comparator Or Baseline | 1,2-Dibromoheptane (CAS 42474-21-5): 4.212 |
| Quantified Difference | A higher Log P value of +0.083 |
| Conditions | In silico prediction, data from SpringerMaterials/SPRESIweb [1] |
Why This Matters
This difference indicates 3,4-dibromoheptane may have distinct solubility and partitioning behavior compared to its isomer, which is critical for applications like extraction, chromatography, and designing molecules with specific bioavailability profiles.
- [1] SpringerMaterials. 3,4-dibromoheptane and 1,2-dibromoheptane Substance Profiles. Calculated Log P values from SPRESIweb. View Source
